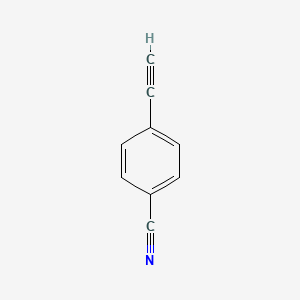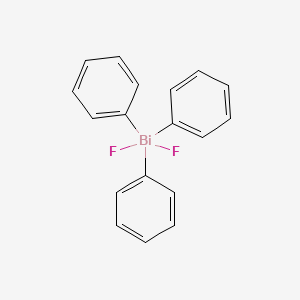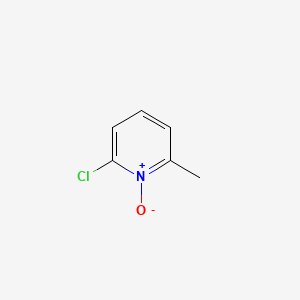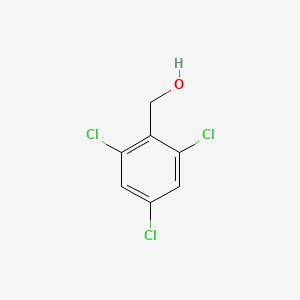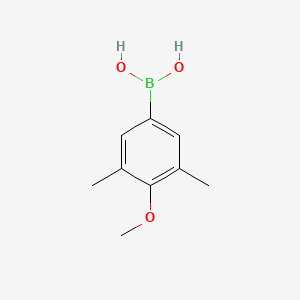
3,5-二甲基-4-甲氧基苯基硼酸
描述
3,5-Dimethyl-4-methoxyphenylboronic acid, also known as DMPBA, is a boronic acid derivative with a wide range of applications in scientific research. It has been studied for its potential uses in drug development, chemical synthesis, and biochemistry. DMPBA has been found to have unique properties that make it useful for a variety of research applications.
科学研究应用
Suzuki 偶联反应
该化合物用作钯催化的 Suzuki 偶联反应的反应物 。Suzuki 偶联是一种构建碳-碳键的有力工具,在有机合成中至关重要。
Stille 交叉偶联反应
它也用于 Stille 交叉偶联反应 。该反应是一种构建碳-碳键的有效方法,尤其是在复杂分子合成中。
Mizoroki-Heck 芳基化
该化合物用于 Mizoroki-Heck 芳基化 。该反应是一种形成碳-碳双键的有效方法,是许多有机合成过程的关键步骤。
Baeyer-Villiger 氧化
它用于 Baeyer-Villiger 氧化 。该反应是一种将酮转化为酯或环酮转化为内酯的有力工具。
铑催化的不对称共轭加成反应
该化合物用于铑催化的不对称共轭加成反应 。该反应是一种以对映选择性方式构建碳-碳键的有效方法。
糖的提取
它与改性的 Aliquat 336 共同用作共萃取剂,用于从水溶液中提取木糖、葡萄糖和果糖 。这种应用在生物化学和食品科学领域尤为重要。
生物活性分子的制备
它用于制备生物和药理活性分子 。这在药物发现和开发中尤为重要。
最终甲酯的制备
它用作反应物来制备最终甲酯 。这是许多有机合成过程中的关键步骤,特别是在酯类化合物的生产中。
作用机制
Target of Action
The primary target of 3,5-Dimethyl-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of biologically and pharmacologically active molecules .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The result of the action of 3,5-Dimethyl-4-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This leads to the creation of biologically and pharmacologically active molecules .
Action Environment
The action of 3,5-Dimethyl-4-methoxyphenylboronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound is stable and effective in an inert atmosphere and at temperatures between 2-8°C .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
未来方向
The future directions of 3,5-Dimethyl-4-methoxyphenylboronic Acid could involve its increased use in various chemical reactions, particularly in the synthesis of biologically and pharmacologically active molecules . Its role in Suzuki-Miyaura coupling reactions suggests potential applications in the formation of carbon-carbon bonds, which is a key process in organic synthesis .
生化分析
Biochemical Properties
3,5-Dimethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in the preparation of pharmacologically active molecules through Suzuki and Stille cross-coupling reactions . The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in these reactions.
Cellular Effects
The effects of 3,5-Dimethyl-4-methoxyphenylboronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with specific cellular proteins, altering their activity and thereby affecting various cellular functions. For example, it can inhibit certain enzymes, leading to changes in metabolic pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-4-methoxyphenylboronic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound forms reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-4-methoxyphenylboronic acid can vary over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings. These effects include sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4-methoxyphenylboronic acid in animal models are dose-dependent. At lower doses, it can facilitate beneficial biochemical reactions, while higher doses may lead to toxicity and adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage and disrupt normal metabolic processes .
Metabolic Pathways
3,5-Dimethyl-4-methoxyphenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its incorporation into larger organic molecules. The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,5-Dimethyl-4-methoxyphenylboronic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-4-methoxyphenylboronic acid is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules, thereby modulating its overall biochemical effects .
属性
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCSPWZHRVOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396836 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301699-39-8 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
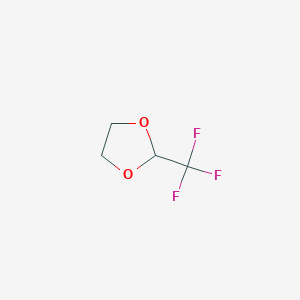
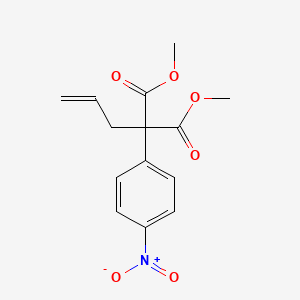
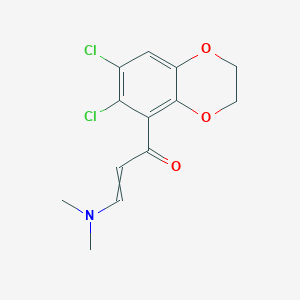
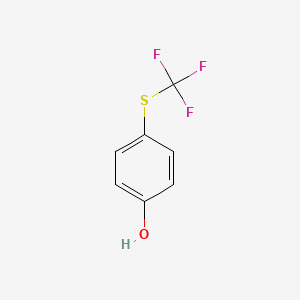
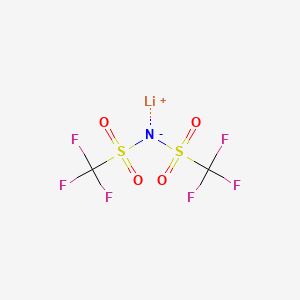
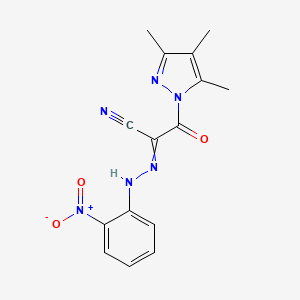
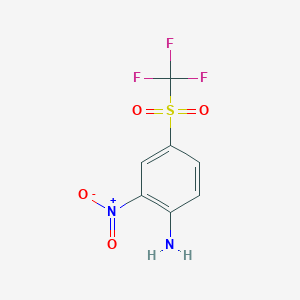
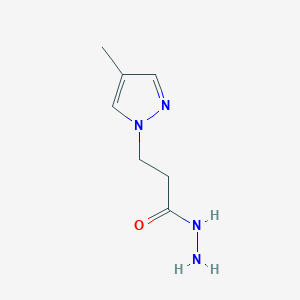
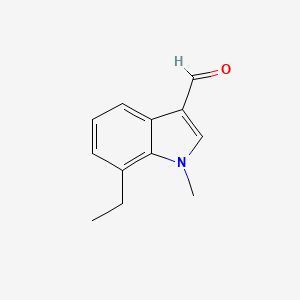
![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
